3-(furan-2-yl)-N-(4-methoxybenzyl)-1H-pyrazol-5-amine
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Overview
Description
N-[3-(2-furyl)-1H-pyrazol-5-yl]-N-(4-methoxybenzyl)amine is a heterocyclic compound that features a pyrazole ring fused with a furan ring and a methoxybenzylamine group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-furyl)-1H-pyrazol-5-yl]-N-(4-methoxybenzyl)amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cycloaddition reaction involving furfural or its derivatives.
Attachment of the methoxybenzylamine group: This step involves the nucleophilic substitution reaction where the amine group of 4-methoxybenzylamine reacts with the pyrazole-furan intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-furyl)-1H-pyrazol-5-yl]-N-(4-methoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[3-(2-furyl)-1H-pyrazol-5-yl]-N-(4-methoxybenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(2-furyl)-1H-pyrazol-5-yl]-N-(4-methoxybenzyl)amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-Furan-2yl [1,3,4]oxadiazole-2-thiol
Uniqueness
N-[3-(2-furyl)-1H-pyrazol-5-yl]-N-(4-methoxybenzyl)amine is unique due to its combination of a pyrazole ring with a furan ring and a methoxybenzylamine group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1393128-22-7 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C15H15N3O2/c1-19-12-6-4-11(5-7-12)10-16-15-9-13(17-18-15)14-3-2-8-20-14/h2-9H,10H2,1H3,(H2,16,17,18) |
InChI Key |
RCJLYOBFXTWNGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NNC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
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